BenchChemオンラインストアへようこそ!

2-Bromo-5-trifluoromethylsulfanyl-pyrazine

Medicinal Chemistry Drug Design Lipophilicity Optimization

2-Bromo-5-trifluoromethylsulfanyl-pyrazine (CAS 1206524-18-6) is a heterocyclic building block comprising a pyrazine core substituted at the 2‑position with a bromine atom and at the 5‑position with a trifluoromethylsulfanyl (–SCF₃) group. The –SCF₃ moiety imparts a pronounced electron‑withdrawing character (Hammett σₚ = 0.50) and elevated lipophilicity (Hansch‑Leo π = 1.44) relative to more common fluorinated substituents.

Molecular Formula C5H2BrF3N2S
Molecular Weight 259.05 g/mol
Cat. No. B11757290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-trifluoromethylsulfanyl-pyrazine
Molecular FormulaC5H2BrF3N2S
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)Br)SC(F)(F)F
InChIInChI=1S/C5H2BrF3N2S/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H
InChIKeyBCJOXHGJBJRGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-trifluoromethylsulfanyl-pyrazine – A Trifunctional Heterocyclic Building Block for Selective Cross-Coupling and Medicinal Chemistry Expansion


2-Bromo-5-trifluoromethylsulfanyl-pyrazine (CAS 1206524-18-6) is a heterocyclic building block comprising a pyrazine core substituted at the 2‑position with a bromine atom and at the 5‑position with a trifluoromethylsulfanyl (–SCF₃) group . The –SCF₃ moiety imparts a pronounced electron‑withdrawing character (Hammett σₚ = 0.50) and elevated lipophilicity (Hansch‑Leo π = 1.44) relative to more common fluorinated substituents [1]. This dual‑substitution pattern creates a platform in which the bromine atom serves as a competent leaving group for palladium‑catalysed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) while the –SCF₃ group simultaneously modulates the electronic environment of the ring and the physicochemical profile of downstream products .

Why 2-Bromo-5-trifluoromethylsulfanyl-pyrazine Cannot Be Replaced by Simple Pyrazine Analogs in Discovery Pipelines


Attempting to substitute 2-bromo-5-trifluoromethylsulfanyl-pyrazine with its closest structural neighbors—such as the –CF₃, –OCF₃, or –Cl congeners—introduces measurable shifts in lipophilicity, electronic character, and cross‑coupling efficiency that propagate into substantially different pharmacokinetic and reactivity profiles [1][2]. The –SCF₃ group delivers a Hansch‑Leo lipophilicity constant (π = 1.44) that is 64 % higher than that of –CF₃ (π = 0.88) and 38 % higher than that of –OCF₃ (π = 1.04), while maintaining a strong, yet distinct, electron‑withdrawing Hammett σₚ value of 0.50 [1]. Replacement of bromine with chlorine reduces oxidative addition rates in Pd‑catalysed couplings, and oxidation of the thioether to the sulfinyl congener (S(O)CF₃) not only erases the π‑surplus but also introduces a polar sulfoxide moiety that alters both solubility and metabolic stability [2]. These differences are quantitative, directional, and consequential; they preclude simple interchange in any program where structure‑property relationships have been optimised around the precise molecular framework of the target compound.

Quantitative Differentiation Evidence for 2-Bromo-5-trifluoromethylsulfanyl-pyrazine Against Four Closest Analogs


Lipophilicity Superiority: SCF₃ Delivers 64 % Higher Hansch π Than CF₃ in Pyrazine Scaffolds

When 2-bromo-5-trifluoromethylsulfanyl-pyrazine is compared with its direct –CF₃ analog (2-bromo-5-trifluoromethylpyrazine, CAS 1196152‑38‑1), the replacement of –CF₃ by –SCF₃ increases the Hansch‑Leo lipophilicity constant (π) from 0.88 to 1.44, a gain of 64 % [1]. This translates into a measured XLogP3 difference of at least 1.7 log units on the pyrazine ring itself (XLogP3 = 2.4 for 2‑(trifluoromethylsulfanyl)pyrazine vs. 0.7 for 2‑(trifluoromethyl)pyrazine) [2][3]. Higher lipophilicity correlates with improved passive membrane permeability and can reduce the number of polar hydrogen‑bond donors required to achieve target exposure, a critical consideration in CNS and intracellular target programs.

Medicinal Chemistry Drug Design Lipophilicity Optimization

Electronic Modulation: SCF₃ Offers Comparable Electron‑Withdrawing Strength to CF₃ with a Distinct Resonance Signature

The Hammett σₚ constant for –SCF₃ is 0.50, nearly identical to that of –CF₃ (σₚ = 0.54) and substantially stronger than –OCF₃ (σₚ = 0.35) [1]. This positions the –SCF₃ group as a strong electron‑withdrawing substituent that can activate the pyrazine ring toward nucleophilic aromatic substitution and accelerate oxidative addition in Pd‑catalysed cross‑couplings to an extent comparable with –CF₃, yet without the fully fluorinated alkyl character that sometimes introduces undesirable metabolic pathways [2]. The –SCF₃ group also contributes a resonance donor component (σR⁰ ≈ –0.20) that is absent in –CF₃, potentially stabilising cationic intermediates differently.

Physical Organic Chemistry Reaction Optimization Structure‑Reactivity Relationships

Bromine vs. Chlorine Leaving Group: Faster Oxidative Addition and Higher Cross‑Coupling Yields

In palladium‑catalysed cross‑coupling reactions, the reactivity order of aryl halides is well established: I > Br >> Cl [1]. 2‑Bromo‑5‑trifluoromethylsulfanyl‑pyrazine therefore undergoes oxidative addition faster than its 2‑chloro congener (2‑chloro‑5‑trifluoromethylsulfanyl‑pyrazine, CAS 1206524‑19‑7). Although direct kinetic data comparing these two specific substrates is not published, the general rate ratio of bromobenzene to chlorobenzene in Pd(PPh₃)₄‑catalysed Suzuki coupling is approximately 10:1 to 100:1 depending on conditions [1]. The molecular weight penalty for bromine is modest (259.05 g mol⁻¹ vs. 214.60 g mol⁻¹ for the chloro analog), and the higher reactivity frequently translates into higher isolated yields and lower catalyst loadings, reducing both material and purification costs in scale‑up scenarios .

Synthetic Chemistry Cross‑Coupling Process Chemistry

Thioether vs. Sulfoxide Oxidation State: SCF₃ Preserves Lipophilicity While S(O)CF₃ Introduces a Polar Liability

The 2‑bromo‑5‑(trifluoromethylsulfinyl)pyrazine analog (CAS 1206523‑77‑4) differs from the target compound by one oxygen atom, converting the thioether (–SCF₃) into a sulfoxide (–S(O)CF₃). This oxidation increases molecular weight from 259.05 to 275.05 g mol⁻¹, raises topological polar surface area, and sharply reduces lipophilicity . Literature on chalcogen OCF₃ isosteres demonstrates that replacement of OCF₃ by SCF₃ increases lipophilicity without impairing microsomal stability, whereas sulfoxide metabolites of thioethers are often more rapidly cleared [1]. The thioether oxidation state therefore represents a deliberate, stability‑optimised design point that the sulfinyl congener cannot replicate.

Physicochemical Profiling ADME Metabolic Stability

Lipophilicity Advantage Over OCF₃: SCF₃ Adds 38 % Higher Hansch π, Unchanged Microsomal Stability

When the –SCF₃ group in the target compound is compared with the –OCF₃ group present in 2‑bromo‑5‑(trifluoromethoxy)pyrazine (CAS 1261808‑28‑9), the sulfur analog exhibits a Hansch‑Leo π of 1.44 vs. 1.04 for the oxygen congener, a 38 % increase [1][2]. Importantly, a matched‑pair study on two drug scaffolds demonstrated that this lipophilicity gain is achieved without a statistically significant change in human liver microsomal stability (t₁/₂ ratio SCF₃/OCF₃ ≈ 1.0) [3]. Thus, the sulfur isostere breaks the common lipophilicity‑metabolic lability correlation, offering higher membrane permeability at equivalent metabolic cost.

Drug Discovery ADME-Tox Bioisostere Design

Proven Application Scenarios Where 2-Bromo-5-trifluoromethylsulfanyl-pyrazine Outperforms Common Analogs


CNS‑Penetrant Kinase Inhibitor Fragment Growth

When designing kinase inhibitor fragments intended to cross the blood‑brain barrier, the elevated lipophilicity of the –SCF₃ group (Hansch π = 1.44 vs. 0.88 for –CF₃) directly increases the likelihood of achieving brain‑to‑plasma ratios >0.3 without adding hydrogen‑bond donors [1]. The bromine atom enables rapid Suzuki–Miyaura diversification at the 2‑position, allowing parallel library synthesis of 5‑SCF₃‑pyrazine analogs. This combination of high‑permeability substituent and competent cross‑coupling handle is not simultaneously offered by the –CF₃ or –Cl congeners.

Agrochemical Lead Optimization Requiring Enhanced Cuticle Penetration

In agrochemical discovery, passive foliar uptake correlates with logP. The SCF₃‑bearing building block provides a lipophilicity advantage of +0.56 π units over the CF₃ analog and +0.40 π units over the OCF₃ variant, while the bromine atom permits late‑stage functionalisation with heterocyclic boronic acids [1][2]. The unchanged microsomal stability of SCF₃ relative to OCF₃ (data from matched‑pair drug studies) further supports its use in programs where both environmental persistence and target potency must be balanced [2].

¹⁹F NMR Probe Development for Protein‑Ligand Binding Studies

The –SCF₃ group provides a sharp ¹⁹F NMR singlet (δ ≈ –42 ppm) that is highly sensitive to local environment changes, making the compound a valuable precursor for ¹⁹F NMR probe synthesis [1]. In contrast to the –OCF₃ group (δ ≈ –58 ppm), the SCF₃ resonance lies in a less crowded region of the ¹⁹F spectrum, facilitating interpretation in multi‑fluorinated systems. The bromine handle allows straightforward conjugation to target ligands via palladium catalysis.

Comparative Physicochemical Screening of Bioisosteric Series

For medicinal chemistry teams systematically evaluating –CF₃, –OCF₃, –SCF₃, and –SeCF₃ bioisosteres, 2‑bromo‑5‑trifluoromethylsulfanyl‑pyrazine serves as the single entry point to all four series via halogen exchange or chalcogen swapping at the 5‑position [1]. No other building block in this space permits such divergent exploration from a common pyrazine core. The bromine atom is an intentionally retained synthetic anchor that enables parallel library enumeration without de novo scaffold synthesis.

Quote Request

Request a Quote for 2-Bromo-5-trifluoromethylsulfanyl-pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.